Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester
Overview
Description
Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester is an organic compound with the molecular formula C8H14O3S2This compound is characterized by its clear liquid form and a color range from white to yellow to green . It has gained significant interest in the scientific community due to its diverse range of applications.
Preparation Methods
The synthesis of propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester typically involves the reaction of 1,3-propanediol dimethyl ether with carbon disulfide in the presence of triethylamine as a catalyst . The reaction proceeds as follows:
- Slowly add 1,3-propanediol dimethyl ether to carbon disulfide.
- Add triethylamine to the mixture to catalyze the reaction.
- Upon completion of the reaction, purify the product through distillation to obtain the desired compound .
Chemical Reactions Analysis
Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other reduced sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxycarbonothioyl group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester involves its interaction with molecular targets and pathways in biological systems. It is believed to exert its effects through the modification of thiol groups in proteins and enzymes, leading to changes in their activity and function . This compound can also interact with cellular membranes, affecting their permeability and integrity .
Comparison with Similar Compounds
Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester can be compared with similar compounds such as:
Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, methyl ester: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
Propanoic acid, 2-[(ethylthio)thioxomethyl]thio]-, ethyl ester: This compound has an ethylthio group instead of an ethoxy group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
ethyl 2-ethoxycarbothioylsulfanylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3S2/c1-4-10-7(9)6(3)13-8(12)11-5-2/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRNLTZJAIIDLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC(=S)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502227 | |
Record name | Ethyl 2-[(ethoxycarbonothioyl)sulfanyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10502227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73232-07-2 | |
Record name | Ethyl 2-[(ethoxycarbonothioyl)sulfanyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10502227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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